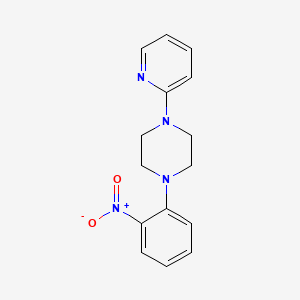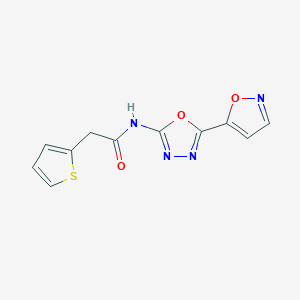
1-(2-Nitrophenyl)-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Nitrophenyl)-4-(pyridin-2-yl)piperazine is a chemical compound . It is a derivative of piperazine , a class of compounds that have been widely used in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Odusami et al. reported the synthesis of novel N-(2′-nitrophenyl)pyrrolidine-2-carboxamides with the aim of searching for amino acid analogues with antibacterial properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine ring, which is a saturated cyclic compound containing two nitrogen atoms . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, and contributes to the stereochemistry of the molecule .Scientific Research Applications
Medicinal Chemistry and Drug Design
- Piperazine derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have significant importance in medicinal chemistry. These compounds are synthesized through efficient processes and are characterized by spectral analysis. Docking studies suggest potential applications in drug design (Balaraju, Kalyani, & Laxminarayana, 2019).
Anticancer Research
- Piperazine-2,6-dione derivatives, synthesized using amines like pyridin-2-ylmethanamine, have been evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, suggesting their potential use in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).
Coordination Chemistry and Material Science
- Complexes involving pyridine-4-carbonyl-hydrazine carbodithioate and 4-(2-methoxyphenyl)piperazine-1-carbodithioate have been synthesized and characterized, with a focus on their structural and thermal properties. Such studies are crucial in the field of coordination chemistry and material science (Bharati et al., 2013).
Antiviral Research
- The synthesis of 3-(pyridin-4-yl)-1,2,4-triazines and their analogs, including 4-nitrophenyl compounds, has led to new compounds with promising characteristics against the vaccinia virus. This indicates potential applications in the development of antiviral drugs (Shabunina et al., 2021).
Corrosion Inhibition
- The novel green catalyst 1-[(4-nitrophenyl) methyl]-4-(pyridin-2-yl)piperazine (NMPP) polymer composite has been synthesized and characterized for its potential as a corrosion inhibitor. This highlights its application in protecting materials like mild steel in corrosive environments (Anbalagan, Ravisankar, & Govindhan, 2020).
Crystallography and Structural Chemistry
- Research on the structural analysis of compounds like 1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine provides insights into the crystallography and intermolecular interactions in such molecules. These studies are essential for understanding the physical and chemical properties of these compounds (Awasthi, Sharma, Yadav, & Pandey, 2014).
Properties
IUPAC Name |
1-(2-nitrophenyl)-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-19(21)14-6-2-1-5-13(14)17-9-11-18(12-10-17)15-7-3-4-8-16-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOVZNAFGIAXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2425240.png)


![N-(2-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2425243.png)
![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)
![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)
![2-(2-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425248.png)
![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)
![(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B2425250.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)


